molecular formula C17H14F6O2 B12874692 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran)

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran)

Cat. No.: B12874692
M. Wt: 364.28 g/mol
InChI Key: RTMOBSGMORGOLO-UHFFFAOYSA-N
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Description

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) is a compound known for its unique photochromic properties. This compound belongs to the class of diarylethenes, which are well-characterized molecular photoswitches that undergo reversible photocyclization. The compound’s structure includes a perfluorocyclopentene core with two 2,5-dimethylfuran groups attached, making it a versatile molecule for various applications .

Preparation Methods

The synthesis of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) typically involves the following steps:

Chemical Reactions Analysis

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) involves reversible isomerization between two forms upon exposure to light. The compound absorbs UV light, leading to the formation of a closed-ring isomer. This closed form can revert to the open form upon exposure to visible light. The process involves changes in the electronic structure and conformation of the molecule, which can be harnessed to control various physical and chemical properties .

Comparison with Similar Compounds

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,5-dimethylfuran) is unique due to its high photochromic efficiency and stability. Similar compounds include:

Properties

Molecular Formula

C17H14F6O2

Molecular Weight

364.28 g/mol

IUPAC Name

3-[2-(2,5-dimethylfuran-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,5-dimethylfuran

InChI

InChI=1S/C17H14F6O2/c1-7-5-11(9(3)24-7)13-14(12-6-8(2)25-10(12)4)16(20,21)17(22,23)15(13,18)19/h5-6H,1-4H3

InChI Key

RTMOBSGMORGOLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(OC(=C3)C)C

Origin of Product

United States

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